molecular formula C22H19FN4O2S B6551088 N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040639-92-6

N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6551088
CAS No.: 1040639-92-6
M. Wt: 422.5 g/mol
InChI Key: JHRSUWNELQODIW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 2034314-52-6) is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide linker and a 3-fluoro-4-methylphenyl substituent. Its molecular formula is C₂₈H₂₃FN₄O₃S, with a molecular weight of 514.57 g/mol . The compound’s core structure integrates a bicyclic pyrrolo-pyrimidine scaffold, a common motif in kinase inhibitors and anticancer agents, with a 4-oxo group and phenyl substitution at position 6.

Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution reactions between chloroacetanilides and thiol-containing heterocycles under basic conditions (e.g., K₂CO₃ in acetone).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-13-8-9-15(10-17(13)23)25-18(28)12-30-22-26-19-16(14-6-4-3-5-7-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSUWNELQODIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core linked to a fluorinated phenyl group and a sulfanyl acetamide moiety. This unique combination may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF71.88CDK2 inhibition
HCT1160.39Aurora-A kinase inhibition
SF-26831.5Induction of apoptosis
HepG21.1Cell cycle arrest at SubG1/G1 phase

The biological activity of this compound appears to be mediated through several mechanisms:

  • CDK Inhibition : The compound has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Aurora Kinase Inhibition : It also inhibits Aurora-A kinase, which is involved in mitotic processes and is often overexpressed in cancer cells .
  • Apoptosis Induction : The compound induces apoptosis in cancer cells, which is a desirable effect for anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are critical for the biological activity of this compound:

  • Fluorinated Phenyl Group : The presence of the 3-fluoro substituent enhances binding affinity to target proteins.
  • Pyrrolo[3,2-d]pyrimidine Core : This core structure is essential for the interaction with kinases and other cellular targets.

Case Studies

Recent research has identified this compound as part of a broader screening effort to discover novel anticancer agents. For instance, a study involving multicellular spheroids demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for clinical applications in cancer therapy .

Comparison with Similar Compounds

Pharmacological Potential:

  • Kinase Inhibition : Pyrrolo-pyrimidine derivatives are established kinase inhibitors (e.g., JAK2, EGFR). The target compound’s 7-phenyl group may mimic ATP-binding pocket interactions seen in similar inhibitors .
  • Anticancer Activity: Thieno-pyrimidine analogs () exhibit cytotoxicity in preclinical models, suggesting the sulfur atom’s role in enhancing DNA intercalation or topoisomerase inhibition .

Physicochemical Properties:

Property Target Compound Thieno Analog Alkyl-Substituted Pyrrolo
LogP (Predicted) ~3.5 (high lipophilicity) ~3.1 ~4.2 (due to 3-methylbutyl)
Solubility (mg/mL) <0.1 (aqueous) <0.1 <0.05
Hydrogen Bond Acceptors 7 6 7

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